molecular formula C20H19N5O4S2 B11263980 N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B11263980
M. Wt: 457.5 g/mol
InChI Key: DMDSCRFCPQRAON-UHFFFAOYSA-N
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Description

N’-(3,4-DIMETHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiophene ring, a triazole ring, and a thiazole ring, making it a subject of interest in various fields of scientific research, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-DIMETHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the thiophene, triazole, and thiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for thiophene synthesis and various condensation agents for triazole and thiazole formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-DIMETHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-(3,4-DIMETHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(3,4-DIMETHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3,4-DIMETHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is unique due to its combination of a dimethoxyphenyl group with a thiophene-triazole-thiazole core. This unique structure enhances its potential for diverse biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C20H19N5O4S2

Molecular Weight

457.5 g/mol

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide

InChI

InChI=1S/C20H19N5O4S2/c1-28-14-6-5-12(10-15(14)29-2)22-19(27)18(26)21-8-7-13-11-31-20-23-17(24-25(13)20)16-4-3-9-30-16/h3-6,9-11H,7-8H2,1-2H3,(H,21,26)(H,22,27)

InChI Key

DMDSCRFCPQRAON-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)OC

Origin of Product

United States

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